(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid
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Overview
Description
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethyl-substituted alcohols, amines, and carboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of novel compounds .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group can enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with specialized properties .
Mechanism of Action
The mechanism of action of (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the propanoic acid moiety.
Trifluoromethylpyrimidine: Contains a trifluoromethyl group attached to a pyrimidine ring, offering different electronic properties.
Trifluoromethylbenzene: Features a trifluoromethyl group attached to a benzene ring, providing a simpler aromatic system.
Uniqueness: (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid is unique due to the combination of the trifluoromethyl group, pyridine ring, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)7-6(9(10,11)12)3-2-4-13-7/h2-5H,1H3,(H,14,15)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZRZFSBFWCBEK-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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